

Comparison Guide: In Vivo Validation of Compound 634-Enhanced Vaccine Immunogenicity

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Compound of Interest

Compound Name: Calcium influx inducer compound
634

Cat. No.: B15606501

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This guide provides a comparative analysis of the in vivo immunogenicity of a model antigen adjuvanted with the novel TLR7/8 agonist, Compound 634, versus a traditional aluminum hydroxide (Alum) adjuvant. The data presented herein is based on standardized preclinical models to objectively assess the potency and quality of the immune response generated.

Comparative Immunogenicity Data

The following tables summarize the key immunological endpoints from a head-to-head study in BALB/c mice. Mice were immunized on Day 0 and Day 14 with a model recombinant protein antigen (10 µg) formulated with either Compound 634 or Alum.

Table 1: Antigen-Specific Antibody Titers

Adjuvant Group	Antigen-Specific IgG (Total Titer, Day 28)	IgG1 Isotype (Titer, Day 28)	IgG2a Isotype (Titer, Day 28)
Antigen Only	1,500	1,450	<100
Antigen + Alum	250,000	245,000	2,000
Antigen + Cpd 634	1,200,000	650,000	550,000

Data are represented as geometric mean titers.

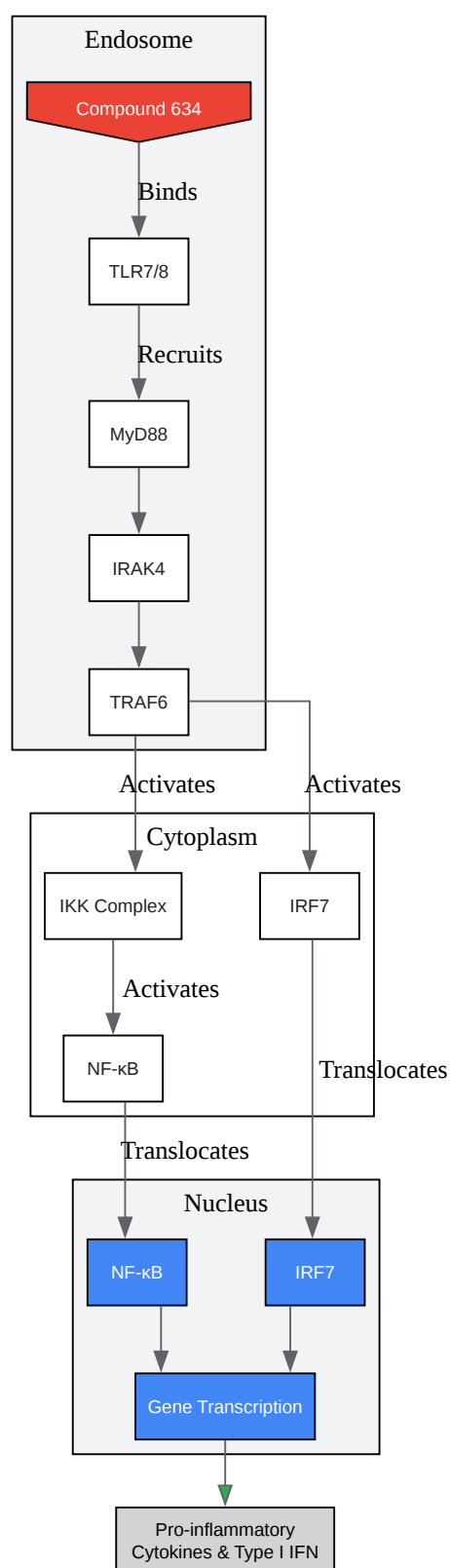
Table 2: T-Cell Response Profile

Adjuvant Group	IFN- γ Secreting Cells (SFU/ 10^6 splenocytes)	IL-4 Secreting Cells (SFU/ 10^6 splenocytes)
Antigen Only	15	10
Antigen + Alum	55	150
Antigen + Cpd 634	450	95

SFU: Spot-Forming Units, measured by ELISpot assay on Day 28.

Mechanism of Action: TLR7/8 Signaling

Compound 634 enhances the immune response by activating the Toll-like receptor 7 and 8 (TLR7/8) signaling pathway within antigen-presenting cells (APCs), such as dendritic cells. This activation promotes a robust Th1-biased immune response, characterized by the production of IFN- γ and IgG2a antibodies, which are crucial for clearing viral and intracellular pathogens.



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Caption: TLR7/8 signaling pathway activated by Compound 634.

Experimental Protocols

3.1. In Vivo Immunization Study

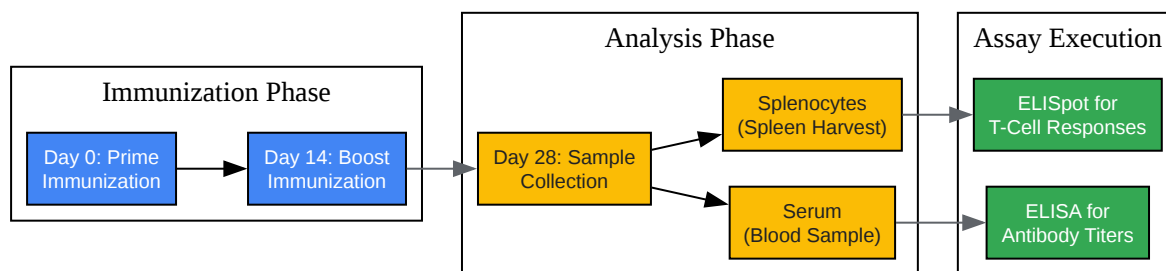
- Subjects: Female BALB/c mice, 6-8 weeks old (n=10 per group).
- Formulation: Recombinant protein antigen (10 µg) was mixed with either Alum (200 µg, Alhydrogel) or Compound 634 (20 µg) in a final volume of 100 µL saline. The "Antigen Only" group received the antigen in saline.
- Administration: Mice were immunized via the intramuscular (IM) route on Day 0 and Day 14.
- Sample Collection: Blood was collected on Day 28 for serological analysis. Spleens were harvested on Day 28 for T-cell analysis.

3.2. Enzyme-Linked Immunosorbent Assay (ELISA)

- Purpose: To quantify antigen-specific IgG, IgG1, and IgG2a antibody titers in serum.
- Method: 96-well plates were coated with the recombinant antigen (2 µg/mL). Serially diluted serum samples were added, followed by detection with HRP-conjugated anti-mouse IgG, IgG1, or IgG2a antibodies. The endpoint titer was determined as the reciprocal of the highest dilution giving an optical density (OD) reading of three standard deviations above the background.

3.3. Enzyme-Linked Immunospot (ELISpot) Assay

- Purpose: To enumerate antigen-specific IFN-γ and IL-4 secreting T-cells.
- Method: Splenocytes were isolated from immunized mice. 2.5×10^5 cells/well were plated on anti-IFN-γ or anti-IL-4 capture antibody-coated plates and stimulated with the antigen (10 µg/mL) for 24 hours. Spots, representing individual cytokine-secreting cells, were developed and counted using an automated ELISpot reader.



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Caption: Workflow for the in vivo immunogenicity study.

Conclusion

The experimental data demonstrates that Compound 634 is a potent vaccine adjuvant that significantly enhances both humoral and cellular immune responses compared to the traditional Alum adjuvant. Notably, Compound 634 induces a balanced IgG1/IgG2a response and a strong, Th1-biased T-cell response (high IFN- γ , moderate IL-4). This profile suggests its potential utility for vaccines against pathogens where cellular immunity is critical for protection. In contrast, Alum primarily drives a Th2-biased response, evident from the high IgG1 titers and dominant IL-4 production. The clear distinction in the immunological signature validates the unique mechanism of action of Compound 634 as a TLR7/8 agonist.

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